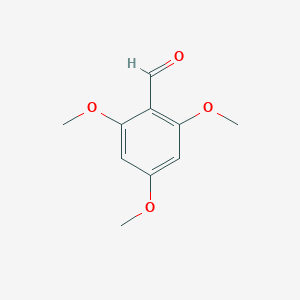

2,4,6-Trimethoxybenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBZVDLXAIFERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232119 | |

| Record name | Benzaldehyde, 2,4,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-79-5 | |

| Record name | 2,4,6-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,4,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD365X6J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Derivatization Strategies for 2,4,6 Trimethoxybenzaldehyde

Established Synthetic Routes for 2,4,6-Trimethoxybenzaldehyde

The synthesis of this compound is primarily achieved through two well-established methods: the oxidation of 2,4,6-Trimethoxybenzyl Alcohol and the formylation of 1,3,5-Trimethoxybenzene (B48636).

Oxidation of 2,4,6-Trimethoxybenzyl Alcohol

The oxidation of the primary alcohol, 2,4,6-Trimethoxybenzyl Alcohol, to the corresponding aldehyde is a direct and efficient method for the synthesis of this compound. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents and conditions have been successfully employed for this selective oxidation.

A notable method involves the use of potassium osmate in the presence of chloramine-T. This catalytic system provides a high yield of the desired aldehyde under mild reaction conditions chemicalbook.com. Other common oxidizing agents for the conversion of benzyl (B1604629) alcohols to aldehydes include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2). However, these often necessitate stoichiometric amounts and can generate toxic waste.

| Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) |

| Potassium osmate/Chloramine-T | t-BuOH/H2O | Stirring, ambient temperature | 99 |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Stirring, ambient temperature | Moderate to high |

| Manganese Dioxide (MnO2) | Dichloromethane or Chloroform (B151607) | Reflux | Variable |

This table presents a selection of oxidizing agents for the conversion of 2,4,6-Trimethoxybenzyl Alcohol to this compound.

Formylation of 1,3,5-Trimethoxybenzene

The introduction of a formyl group (-CHO) onto the electron-rich aromatic ring of 1,3,5-Trimethoxybenzene is a widely used and high-yielding approach to synthesize this compound. The Vilsmeier-Haack and Gattermann reactions are the most prominent methods for this transformation.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds nrochemistry.comchemistrysteps.comjk-sci.comchem-station.comorganic-chemistry.org. It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) chemistrysteps.comjk-sci.com. The reaction with 1,3,5-Trimethoxybenzene proceeds under mild conditions and affords this compound in excellent yields chemicalbook.com. A typical procedure involves the slow addition of phosphorus oxychloride to a cooled solution of 1,3,5-trimethoxybenzene in DMF, followed by stirring and subsequent hydrolysis to yield the final product chemicalbook.com.

The Gattermann reaction provides an alternative route for the formylation of activated aromatic rings. This reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. However, due to the high toxicity of HCN, modifications using safer reagents have been developed.

| Reaction | Reagents | Solvent | Reaction Conditions | Yield (%) |

| Vilsmeier-Haack | POCl3, DMF | DMF | 0°C to room temperature | 98 |

| Gattermann | HCN, HCl, AlCl3 | - | - | High |

This table summarizes the key formylation reactions for the synthesis of this compound from 1,3,5-Trimethoxybenzene.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have prompted the development of more environmentally benign synthetic methods. For the synthesis of this compound, these efforts have focused on the use of greener oxidants and alternative energy sources.

For the oxidation of 2,4,6-Trimethoxybenzyl Alcohol, photocatalytic methods using air or molecular oxygen as the oxidant have emerged as sustainable alternatives rsc.orgresearchgate.netorganic-chemistry.org. These reactions are often catalyzed by organic dyes or metal complexes and driven by visible light, minimizing the need for harsh and toxic reagents rsc.orgorganic-chemistry.org. The use of hydrogen peroxide as a green oxidant, often in conjunction with a solid catalyst, also represents a cleaner approach to this oxidation mdpi.com.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the Vilsmeier-Haack formylation, significantly reducing reaction times and often improving yields degres.euresearchgate.netijpcbs.comnih.govresearchgate.net. The use of microwave irradiation can lead to more energy-efficient processes compared to conventional heating degres.euijpcbs.com.

| Green Approach | Substrate | Reagents/Catalyst | Energy Source | Key Advantage |

| Photocatalytic Oxidation | 2,4,6-Trimethoxybenzyl Alcohol | Photocatalyst, O2/Air | Visible Light | Use of a green oxidant |

| H2O2 Oxidation | 2,4,6-Trimethoxybenzyl Alcohol | Solid Catalyst, H2O2 | Conventional Heating | Water as a benign byproduct |

| Microwave-Assisted Vilsmeier-Haack | 1,3,5-Trimethoxybenzene | POCl3, DMF | Microwave Irradiation | Reduced reaction time |

This table highlights some green chemistry approaches applicable to the synthesis of this compound.

Advanced Derivatization Techniques Involving this compound

The aldehyde functional group of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The Biginelli and Claisen-Schmidt reactions are two powerful multicomponent reactions where this aldehyde is frequently employed.

Biginelli Reaction for Dihydropyrimidine (B8664642) Synthesis

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) unair.ac.idwikipedia.orgillinois.edu. These compounds are of significant interest due to their diverse pharmacological activities. The use of this compound in the Biginelli reaction leads to the formation of DHPMs with a highly substituted phenyl ring at the 4-position.

The reaction is typically catalyzed by an acid and can be performed under various conditions, including conventional heating and microwave irradiation beilstein-journals.org. A variety of catalysts, including Lewis acids and protic acids, have been employed to improve the efficiency of this reaction wikipedia.orgnih.gov.

| β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Reaction Conditions | Product |

| Ethyl acetoacetate | Urea | HCl | Ethanol (B145695) | Reflux | 4-(2,4,6-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one |

| Ethyl acetoacetate | Thiourea | NH4H2PO4 | Ethanol | Stirring, 2h | 4-(2,4,6-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione |

| Ethyl acetoacetate | Urea | Hydrogel | Ethanol | Reflux, 6h | 4-(2,4,6-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one |

This table illustrates the Biginelli reaction using this compound to synthesize various dihydropyrimidine derivatives.

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and another carbonyl compound that can enolize, leading to the formation of α,β-unsaturated carbonyl compounds known as chalcones gordon.eduwikipedia.orgresearchgate.netnih.gov. Chalcones are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities.

The reaction of this compound with various acetophenones under Claisen-Schmidt conditions yields chalcones with the 2,4,6-trimethoxyphenyl moiety. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent pharmascholars.comijarsct.co.inresearchgate.net.

| Ketone | Base | Solvent | Reaction Conditions | Product |

| Acetophenone | KOH | Methanol | Stirring, room temperature | 1-(phenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| 4-Methoxyacetophenone | KOH | Methanol | Stirring, room temperature | 1-(4-methoxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| 2,4,6-Trimethoxyacetophenone | NaOH | Ethanol | - | 1,3-bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

This table provides examples of the Claisen-Schmidt condensation of this compound with different ketones to form chalcones.

Schiff Base Formation with Chitosan (B1678972)

The chemical modification of chitosan, a naturally occurring polysaccharide, through the formation of Schiff bases is a widely employed strategy to enhance its properties for various applications. The reaction involves the condensation of the primary amino groups (-NH₂) present on the chitosan backbone with the carbonyl group (C=O) of an aldehyde or ketone.

In this context, this compound can be reacted with chitosan to form a corresponding chitosan Schiff base. The general synthesis protocol involves dissolving chitosan in a dilute acidic solution, such as aqueous acetic acid, to protonate the amino groups and render the polymer soluble. Subsequently, a solution of this compound in a suitable organic solvent, like ethanol or methanol, is added to the chitosan solution. The reaction mixture is typically stirred at a moderately elevated temperature for several hours to facilitate the condensation reaction, which results in the formation of an imine (–C=N–) linkage. The formation of the product is often indicated by a change in the viscosity of the solution or the formation of a gel. The resulting Schiff base is then isolated by filtration, washed to remove unreacted aldehyde, neutralized, and dried.

Table 1: General Conditions for Chitosan Schiff Base Formation

| Parameter | Condition |

| Reactants | Chitosan, this compound |

| Solvent (Chitosan) | Dilute Acetic Acid |

| Solvent (Aldehyde) | Ethanol or Methanol |

| Reaction Type | Condensation |

| Key Functional Group Formed | Imine (-C=N-) |

| Typical Temperature | 50-60 °C |

| Work-up | Filtration, Washing, Neutralization, Drying |

Synthesis of RNA-Specific Fluorescent Probes

This compound is a key building block in the synthesis of certain styryl-based fluorescent probes designed for the specific detection of RNA in living cells. sigmaaldrich.com A notable example is its use in the preparation of probes such as E36, E144, and F22. sigmaaldrich.com The synthesis of these styryl dyes is achieved through a condensation reaction. researchgate.net

The core of the reaction involves the condensation between an aldehyde and a methylated pyridine (B92270) derivative or a similar heterocyclic compound containing an active methyl group. In this synthesis, this compound reacts with a suitable N-methylated heterocyclic salt (e.g., a picolinium salt). The reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyrrolidine, which facilitates the deprotonation of the active methyl group, forming a nucleophile that subsequently attacks the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to yield the final styryl dye product. The trimethoxy-substituted phenyl ring originating from the aldehyde becomes an integral part of the dye's fluorophore system, influencing its photophysical properties, such as absorption and emission wavelengths.

Regioselective Synthesis of Dihydrocoumarins

This compound has been successfully utilized as a starting material for the regioselective synthesis of novel dihydrocoumarin (B191007) derivatives. Specifically, it is the precursor in a short and efficient pathway to produce (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. scialert.nettandfonline.com

This synthetic route leverages the specific reactivity of the substituted benzaldehyde (B42025) to construct the core dihydrocoumarin scaffold. The process is noted for its regioselectivity, ensuring that substituents are incorporated at desired positions on the final heterocyclic structure. While the detailed multi-step pathway involves several transformations, the initial step typically involves a condensation reaction, such as a Perkin, Knoevenagel, or aldol (B89426) condensation, to build the carbon framework. The methoxy (B1213986) groups on the 2,4,6-trimethoxybenzoyl moiety act as protecting groups for the eventual hydroxyl functions and direct the regiochemical outcome of subsequent reactions, such as alkylation at the C-8 position. The final steps involve demethylation to reveal the dihydroxy-substituted pattern characteristic of the target molecules.

Deuteration for Curcuminoid Precursors

In the field of medicinal chemistry and pharmacokinetic studies, deuterium-labeled compounds are valuable tools for investigating metabolic pathways. This compound is used as a precursor for synthesizing deuterated curcuminoids. Specifically, a ring-deuterated version, this compound-3,5-d₂, serves as a key building block. This deuterated aldehyde is then used to construct more complex molecules, such as model ring-deuterated hexamethoxy-curcumin-BF₂ complexes and their corresponding curcumin (B1669340) compounds. The incorporation of deuterium (B1214612) at specific sites on the aromatic ring can alter the metabolic stability of the final curcuminoid product, which is useful for studying its biological fate.

Formation of Myxocoumarin-Inspired Chromene Diones

This compound is an important reactant in the synthesis of focused libraries of chromene diones that are inspired by the structure of the natural antibiotic myxocoumarin A. researchgate.net In a synthetic strategy aimed at exploring structure-activity relationships of these potential antibiotics, this compound is one of several aldehyde building blocks used to vary the substitution pattern on the aromatic portion of the final molecule. researchgate.net

The synthesis involves an aldol addition where a lithiated ester, such as the enolate of methyl isobutyrate, reacts with this compound (designated as building block 6b in the study). researchgate.net This step forms a β-hydroxy ester intermediate. This intermediate is then oxidized to the corresponding β-keto ester, which subsequently undergoes intramolecular cyclization and other transformations to yield the final chromene dione (B5365651) scaffold. researchgate.net

Table 2: Role of this compound in Chromene Dione Synthesis

| Step | Description | Reactants | Intermediate/Product |

| 1 | Aldol Addition | Lithiated Methyl Isobutyrate, this compound | β-hydroxy ester |

| 2 | Oxidation | β-hydroxy ester, Dess-Martin periodinane (DMP) | β-keto ester |

| 3 | Cyclization/Further Steps | β-keto ester | Myxocoumarin-inspired Chromene Dione |

Synthesis of Curcumin Analogues and Mimics

While curcumin itself is derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), this compound and its derivatives are employed in the synthesis of novel curcumin analogues and mimics with modified substitution patterns.

One reported method begins with 1,3,5-trimethoxybenzene, which is converted to this compound via a Vilsmeier-Haack formylation reaction. scialert.netdocsdrive.com This aldehyde is then brominated to produce 3-bromo-2,4,6-trimethoxybenzaldehyde. This brominated derivative subsequently undergoes a Claisen-Schmidt condensation with various amides of 3-aminoacetophenone to afford the final curcumin analogues. scialert.netdocsdrive.com

A second approach involves the synthesis of non-symmetrical curcuminoid borondifluoride complexes. In this method, an intermediate, (1E,4Z)-5-hydroxy-1-(4-methoxyphenyl)hexa-1,4-dien-3-one, is reacted with one equivalent of this compound in the presence of tributyl borate (B1201080) and butylamine (B146782) to yield an unsymmetrical curcuminoid ligand. rsc.org This ligand is then complexed with boron trifluoride etherate. rsc.org

Arylidene Preparation with Acetohydrazides

This compound is utilized in the preparation of arylidene derivatives through condensation with acetohydrazides. This reaction forms a hydrazone linkage (C=N-NH-C=O), which is a key structural motif in various biologically active molecules.

In one study, a series of (N'E,N'''E)-2,2'-[[1,1'-Biphenyl]-4,4'-dihylbis(oxy)]bis(N'-arylmethyleneacetohydrazides) were synthesized. The synthesis involved heating the starting bis-acetohydrazide compound with various aromatic aldehydes, including this compound, to produce the corresponding bis-arylidene product. researchgate.netsuez.edu.eg Another report describes the synthesis of a 2,4,6-trimethoxybenzylidene derivative as part of a series of novel hydrazones evaluated for anticancer activity. researchgate.net The reaction is a straightforward condensation where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by elimination of a water molecule.

Catalytic Systems and Reaction Conditions in this compound Transformations

The transformation of this compound into more complex molecular architectures relies on a variety of catalytic systems and optimized reaction conditions. These methodologies are pivotal for achieving high efficiency, selectivity, and yield in derivatization strategies. The choice of catalyst, solvent, and energy source can dramatically influence the reaction pathway and outcome.

Copper(II) triflate, Cu(OTf)₂, serves as a highly efficient and versatile Lewis acid catalyst in a range of organic transformations applicable to aldehydes. organic-chemistry.orgnih.gov It is particularly effective in promoting multicomponent reactions, which are processes where three or more reactants combine in a single step. nih.govjconsortium.com This approach is valuable for creating molecular complexity from simple precursors like this compound.

Copper triflate's catalytic activity is demonstrated in the three-component coupling of aldehydes, alkynes, and amines or carbamates to produce α-substituted propargylamines and propargylcarbamates. nih.govresearchgate.net In these reactions, the catalyst facilitates the in situ formation of an imine intermediate from the aldehyde, which is then attacked by a copper-acetylide species. researchgate.net The triflate counteranion is noted to be particularly effective for this process compared to other copper salts. nih.gov Furthermore, Cu(OTf)₂ catalyzes cascade reactions, such as the arylation/hydroamination of allyl alcohols, where it initiates a Friedel–Crafts alkylation followed by hydroamination. nih.gov These methodologies offer robust pathways for the functionalization of aromatic aldehydes.

| Reaction Type | Reactants | Key Role of Cu(OTf)₂ | Typical Product |

|---|---|---|---|

| A3 Coupling (Propargylamine Synthesis) | Aldehyde, Alkyne, Amine | Catalyzes in-situ imine formation and subsequent alkynylation. nih.gov | Propargylamine |

| Propargylcarbamate Synthesis | Aldehyde, Alkyne, Carbamate | Enables direct three-component coupling without co-catalysts. researchgate.net | Propargylcarbamate |

| 1,2-Difunctionalization of Allyl Alcohol | Allyl Alcohol, Arene, Sulfonamide | Generates triflic acid in situ to activate the alcohol for Friedel-Crafts alkylation. nih.gov | Aryl- and Amine-Containing Alkanes |

| Tetrahydropyridine Synthesis | Aromatic Aldehyde, Ethyl Acetoacetate, Aniline | Promotes initial imine and enamine formation for subsequent Mannich-type reactions. nih.gov | Tetrahydropyridine |

Cerium(IV) Ammonium (B1175870) Nitrate, (NH₄)₂[Ce(NO₃)₆] or CAN, is a powerful and versatile one-electron oxidizing agent widely employed in organic synthesis. jconsortium.comwikipedia.org With a large reduction potential, it is a stronger oxidizing agent than chlorine. wikipedia.org CAN is particularly effective for the oxidation of various organic substrates, including alcohols, phenols, and ethers, making it a relevant reagent for transformations involving methoxy-substituted aromatic compounds. samaterials.commdpi.com

In the context of molecules similar to this compound, CAN is known to oxidize benzylic alcohols to their corresponding aldehydes and ketones. samaterials.comorganic-chemistry.org It is also used to cleave para-methoxybenzyl (PMB) ethers, which are common protecting groups for alcohols, yielding the free alcohol and para-methoxybenzaldehyde. wikipedia.org A significant application is the oxidation of hydroquinones and their methyl ether derivatives to the corresponding quinones. samaterials.commdpi.com This reactivity highlights its potential to oxidize the electron-rich aromatic ring of 2,4,6-trimethoxybenzene derivatives. Reactions involving CAN are often conducted in mixed solvents like acetonitrile/water due to solubility constraints. samaterials.commdpi.com The progress of the reaction can be visually monitored by the color change from orange (Ce⁴⁺) to pale yellow (Ce³⁺). samaterials.com

| Substrate Type | Reaction | Product | Reference |

|---|---|---|---|

| Benzylic Alcohols | Oxidation | Aldehydes/Ketones | samaterials.comorganic-chemistry.org |

| para-Methoxybenzyl Ethers | Oxidative Cleavage | Alcohols and p-Methoxybenzaldehyde | wikipedia.org |

| Hydroquinone Dimethyl Ethers | Oxidation | Quinones | samaterials.commdpi.com |

| Secondary Alcohols | Oxidation | Ketones | organic-chemistry.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often resulting in significantly reduced reaction times, increased yields, and improved purity compared to conventional heating methods. semanticscholar.orgsemanticscholar.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

The synthesis of various derivatives from aromatic aldehydes has been successfully achieved using microwave irradiation. For instance, the Claisen-Schmidt condensation reaction between substituted benzaldehydes and ketones to form chalcones or dibenzylidenecyclohexanones can be performed in minutes under microwave conditions, compared to hours required for traditional methods. semanticscholar.orglpu.in These reactions are often conducted using a catalyst like sodium hydroxide and can sometimes be performed under solvent-free conditions, enhancing their environmental friendliness. semanticscholar.org The use of microwave irradiation in multi-component reactions to generate heterocyclic systems, such as 1,4-dihydropyridines, has also been shown to provide excellent yields in exceptionally short reaction times. semanticscholar.org This efficiency makes MAOS a highly attractive strategy for the rapid derivatization of this compound.

| Reaction | Aldehyde Reactant | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzylidenecyclohexanone Synthesis | Benzaldehyde, 4-Methoxybenzaldehyde | Microwave-Assisted (MAOS) | 2 min | 93-100% | semanticscholar.org |

| Conventional Stirring | 2-8 h | 82-98% | semanticscholar.org | ||

| Pyrazolo[3,4-b]pyridine Synthesis | 4-Anisaldehyde | Microwave-Assisted | Shorter Time | Higher Yield | semanticscholar.org |

| Conventional Heating | Longer Time | Lower Yield | semanticscholar.org |

The selection of an appropriate solvent and the optimization of temperature are fundamental to the success of chemical transformations. researchgate.net These parameters can profoundly influence reaction kinetics, chemical equilibrium, selectivity, and catalyst stability. researchgate.netresearchgate.net A solvent does not merely act as a medium but can participate in the reaction, stabilize transition states, or alter the solubility of reactants and catalysts. researchgate.net

The optimization process typically involves screening a variety of solvents with different properties, such as polarity (e.g., water, ethanol, acetonitrile, DMF), under various temperature conditions. researchgate.netresearchgate.net For example, in a condensation reaction involving benzaldehyde, water at reflux temperature was found to be a more effective solvent than ethanol, acetonitrile, or a water/ethanol mixture, leading to the highest product yield. researchgate.net Temperature is also a crucial factor; while higher temperatures often increase the reaction rate, they can also lead to the formation of undesired by-products. Therefore, finding the optimal temperature is key to maximizing the yield of the desired product. The ideal conditions are specific to each reaction and must be determined experimentally.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Water | Reflux | High |

| 2 | Ethanol | Reflux | Moderate |

| 3 | Acetonitrile | Reflux | Low |

| 4 | Ethanol/Water (1:1) | Reflux | Moderate |

Note: This table is based on general findings for benzaldehyde reactions and illustrates the optimization process. researchgate.net Specific yields vary per reaction.

Advanced Characterization and Structural Elucidation of 2,4,6 Trimethoxybenzaldehyde and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 2,4,6-trimethoxybenzaldehyde, each providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to each type of proton in the molecule. The aldehyde proton is highly deshielded and appears as a sharp singlet at a high chemical shift. The two aromatic protons are chemically equivalent due to the molecule's symmetry and thus appear as a single signal. The three methoxy (B1213986) groups give rise to two separate signals: one for the two equivalent methoxy groups at the C2 and C6 positions, and another for the methoxy group at the C4 position. rjpbcs.com

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.85 | s | 1H | Aldehyde (-CHO) |

| 6.11 | s | 2H | Aromatic (H-3, H-5) |

| 3.76 | s | 6H | Methoxy (C2-OCH₃, C6-OCH₃) |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It shows signals for the aldehyde carbonyl carbon, the six aromatic carbons (four of which are unique due to symmetry), and the three methoxy carbons (two of which are unique). rjpbcs.com

¹³C NMR Data for this compound in CDCl₃ rjpbcs.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 186.0 | Aldehyde Carbonyl (C=O) |

| 164.0 | Aromatic Carbon (C-4) |

| 162.0 | Aromatic Carbons (C-2, C-6) |

| 108.0 | Aromatic Carbon (C-1) |

| 90.0 | Aromatic Carbons (C-3, C-5) |

| 56.0 | Methoxy Carbons (C2-OCH₃ , C6-OCH₃ ) |

DEPT (Distortionless Enhancement by Polarization Transfer): While specific DEPT experimental data is not widely published, the multiplicities of the carbons can be inferred from the known structure and standard ¹³C NMR data. A DEPT-135 experiment would show positive signals for the methoxy (CH₃) and aromatic (CH) carbons, while quaternary carbons would be absent. A DEPT-90 experiment would selectively show only the aromatic CH carbons. This allows for the unambiguous assignment of the signals at δ 90.0 ppm to the two aromatic CH groups and the signals at δ 56.0 and 55.0 ppm to the methoxy CH₃ groups.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Spectra are available in public databases. nih.govspectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O). Other significant absorptions include those for aromatic C-H stretching, aliphatic C-H stretching of the methoxy groups, C=C stretching within the aromatic ring, and strong bands for the aryl-alkyl ether C-O stretching.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2940-2840 | C-H Stretch | Methoxy (-OCH₃) |

| ~2850-2750 | C-H Stretch | Aldehyde (-CHO) |

| ~1700 | C=O Stretch | Aldehyde (-CHO) |

| ~1600 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The spectrum of this compound would be expected to show strong bands for the symmetric breathing modes of the aromatic ring and other symmetric stretching vibrations. nih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In electron ionization (EI-MS), this compound shows a prominent molecular ion peak.

The mass spectrum is characterized by a base peak corresponding to the molecular ion (M⁺) at an m/z of 196, which confirms the molecular formula C₁₀H₁₂O₄. nist.gov A significant fragment is observed at m/z 195, corresponding to the loss of a hydrogen radical from the aldehyde group (M-1)⁺, a common fragmentation for aromatic aldehydes. nih.gov Another notable fragment appears at m/z 179. nih.gov

Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Description |

|---|---|---|

| 196 | [M]⁺ | Molecular Ion |

| 195 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions associated with the conjugated system of the aromatic ring and the carbonyl group. The methoxy groups act as auxochromes, influencing the position and intensity of these absorption bands. The full UV-Vis spectrum is available in spectral databases. nih.govspectrabase.com

X-ray Diffraction Studies

X-ray diffraction provides the most definitive structural information by mapping the electron density of the compound in its crystalline solid state.

Studies have shown that the compound crystallizes in the monoclinic space group P2₁/n. The analysis confirms the planarity of the benzene (B151609) ring and reveals the relative orientations of the aldehyde and methoxy substituents. The aldehyde group is nearly coplanar with the aromatic ring, which allows for effective electronic conjugation. The methoxy groups at positions 2 and 6 are oriented slightly out of the plane of the ring due to steric interactions with the adjacent aldehyde group. The crystal structure is stabilized by a network of intermolecular interactions.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.65 |

| b (Å) | 15.58 |

| c (Å) | 8.27 |

| β (°) | 99.18 |

| Volume (ų) | 973.3 |

Powder X-ray Diffraction for Solid-State Structural Properties

Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the solid-state properties of crystalline materials. It provides information on the crystal structure, phase purity, and degree of crystallinity. For this compound, single-crystal X-ray diffraction data, which is foundational for understanding its PXRD pattern, is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 628167 researchgate.net.

The analysis of the single-crystal data reveals the precise arrangement of atoms in the crystal lattice. This crystallographic information, including the unit cell dimensions and space group symmetry, allows for the theoretical calculation of a powder diffraction pattern. This calculated pattern serves as a standard reference for experimentally obtained PXRD data, enabling researchers to confirm the identity and crystalline phase of a bulk sample.

While the full experimental PXRD pattern is not broadly published, the crystallographic data provides the necessary foundation for its interpretation. The key parameters from the single-crystal study are essential for the structural characterization of this compound in its solid form.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which can be compared against theoretical values calculated from the molecular formula. This comparison is vital for confirming the empirical formula and assessing the purity of a synthesized compound.

For this compound, with the molecular formula C₁₀H₁₂O₄, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). The molecular weight of the compound is 196.20 g/mol researchgate.net.

The theoretical percentages are as follows:

Carbon (C): (10 * 12.011) / 196.20 * 100% = 61.22%

Hydrogen (H): (12 * 1.008) / 196.20 * 100% = 6.16%

Oxygen (O): (4 * 15.999) / 196.20 * 100% = 32.62%

In practice, experimental results from combustion analysis are expected to align closely with these theoretical values. For publication in scientific literature, a commonly accepted tolerance is a deviation of ±0.4% from the calculated values, which signifies a high degree of sample purity.

Purity Assessment Techniques

Assessing the purity of a chemical compound is essential for ensuring the reliability of research findings and the quality of products. A combination of techniques is often employed to detect and quantify impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and versatile chromatographic technique used for the qualitative monitoring of reactions and for the assessment of sample purity. In TLC, a sample is spotted onto a stationary phase (commonly silica (B1680970) gel coated on a plate), and a solvent (the mobile phase) is allowed to ascend the plate via capillary action.

For a moderately polar compound like this compound, a typical TLC analysis would involve the following:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of non-polar and polar solvents is typically used. A common starting system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio can be adjusted to achieve optimal separation, aiming for a retention factor (Rƒ) value between 0.2 and 0.8. For instance, a mobile phase of Hexane:EtOAc (95:5) has been used in the purification of this compound researchgate.net.

Visualization: The spots can be visualized under UV light at 254 nm, where the compound will appear as a dark spot against a fluorescent background.

The presence of a single spot on the TLC plate under various solvent conditions is a strong indicator of high purity. Conversely, the appearance of multiple spots suggests the presence of impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. It is frequently used to determine the purity of substances like this compound with high accuracy. Commercial suppliers often report a purity of 98% or higher for this compound, as determined by GC analysis researchgate.net.

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the components between the two phases. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like benzaldehydes.

While specific, optimized conditions for this compound are proprietary to individual laboratories, a general method can be outlined based on the analysis of similar aromatic aldehydes.

The resulting chromatogram displays peaks corresponding to each component in the sample. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Table of Mentioned Compounds

Applications in Chemical and Materials Science Research

Precursor in Complex Organic Molecule Synthesis

2,4,6-Trimethoxybenzaldehyde serves as a valuable precursor in the multi-step synthesis of complex organic molecules, including biologically active compounds and fluorescent probes. Its unique substitution pattern, with three methoxy (B1213986) groups ortho and para to the aldehyde, influences the reactivity and electronic properties of the molecule, making it a strategic starting material in organic synthesis.

One notable application is in the preparation of RNA-specific fluorescent probes. Specifically, it has been utilized in the synthesis of the probes E36, E144, and F22, which are employed for live-cell imaging. wikipedia.orgfishersci.nl The synthesis of these sophisticated molecules relies on the aldehyde functional group of this compound for the construction of the core structure of the fluorescent dye. A detailed protocol for the chemical synthesis, purification, and characterization of these probes has been developed, highlighting the importance of this compound as a key building block. springernature.com

Furthermore, this compound is a starting reagent in the regioselective synthesis of novel (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. wikipedia.orgfishersci.nl Dihydrocoumarins are a class of compounds with a wide range of biological activities, and the specific substitution pattern of the final products is crucial for their function. The synthesis leverages the reactivity of the aldehyde group in this compound to build the dihydropyranone ring system characteristic of this class of compounds.

The following table summarizes key synthetic applications of this compound as a precursor:

| Target Molecule Class | Specific Examples | Application of Target Molecule |

|---|---|---|

| RNA-specific fluorescent probes | E36, E144, F22 | Live-cell imaging |

Building Block for Dendritic Materials

Dendritic polymers, including dendrimers and hyperbranched polymers, are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govdiva-portal.org Their unique architecture leads to distinct physical and chemical properties compared to linear polymers, making them suitable for a wide range of applications, such as in drug delivery, catalysis, and materials science. researchgate.netnih.govnih.gov The synthesis of dendrimers can be achieved through two primary methods: the divergent approach, where the molecule is built from the core outwards, and the convergent approach, where dendritic wedges are first synthesized and then attached to a central core. nih.gov

While various aromatic aldehydes are utilized in the synthesis of dendritic structures, a specific and direct application of this compound as a building block for dendritic materials is not extensively documented in the reviewed scientific literature. The synthesis of dendrimers often involves monomers with specific functionalities that allow for the iterative growth of the dendritic structure. Further research may explore the potential incorporation of the 2,4,6-trimethoxybenzoyl unit into dendritic architectures to leverage its electronic and steric properties.

Role in the Synthesis of Heterocyclic Compounds

This compound is a versatile reagent in the synthesis of a variety of heterocyclic compounds. The aldehyde functional group readily participates in condensation reactions with compounds containing active methylene (B1212753) groups and other nucleophiles to form cyclic structures.

A notable application is in the synthesis of 2-isoxazoline derivatives. A series of trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4'phenyl)thiosemicarbazide] and trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis(aroylcarbohydrazide) derivatives have been synthesized starting from this compound. wikipedia.org Isoxazolines are an important class of five-membered heterocyclic compounds with a broad spectrum of biological activities.

Furthermore, aryl aldehydes like this compound are key components in multicomponent reactions for the synthesis of heterocyclic scaffolds. Two prominent examples are the Biginelli reaction and the Hantzsch pyridine (B92270) synthesis.

The Biginelli reaction is a one-pot cyclocondensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793), typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones (DHPMs). wikipedia.orgillinois.edu These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. wikipedia.org The general scheme for the Biginelli reaction is shown below:

Reactants: Aryl aldehyde, β-ketoester, Urea/Thiourea

Product: 3,4-dihydropyrimidin-2(1H)-one/thione

The Hantzsch pyridine synthesis is another multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). acs.orgchemtube3d.com This reaction leads to the formation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. wikipedia.org Hantzsch esters are known for their use as calcium channel blockers. wikipedia.org The general scheme for the Hantzsch pyridine synthesis is as follows:

Reactants: Aldehyde, 2 equivalents of a β-ketoester, Ammonia/Ammonium acetate

Product: 1,4-Dihydropyridine

While specific examples detailing the use of this compound in the Biginelli and Hantzsch reactions were not found in the reviewed literature, its structure as an aryl aldehyde makes it a suitable candidate for these important heterocyclic syntheses.

Application in Material Science and Nanotechnology Research

The unique chemical properties of this compound and its derivatives make them valuable in the field of materials science and nanotechnology. One area of application is in the development of bioactive polymers. For instance, a functionalized chitosan (B1678972), a biocompatible and biodegradable polymer, has been synthesized by coupling the amine groups of chitosan with the aldehyde group of this compound to form a Schiff base. nih.gov This modification can impart new biological activities and physicochemical properties to the chitosan, opening up possibilities for its use in biomedical applications.

In the realm of nanotechnology, the use of this compound as a precursor for fluorescent probes, as mentioned in section 5.1, represents an application in creating nanoscale tools for biological imaging. wikipedia.orgfishersci.nl These fluorescent probes can be used to visualize and study biological processes at the molecular level within living cells.

Furthermore, derivatives of this compound have been explored for their potential in drug delivery systems. For example, polymersomes incorporating derivatives of this compound have been investigated as dual-responsive smart carriers for the controlled release of doxorubicin, an anticancer drug. sigmaaldrich.com These nanocarriers can be designed to release their payload in response to specific stimuli, such as changes in pH, which is a characteristic of the tumor microenvironment. Another study has looked into pH-triggered triblock nanocarriers for efficient siRNA delivery for cancer therapy, which also involved derivatives of this compound. sigmaaldrich.com

The following table highlights some applications of this compound and its derivatives in material science and nanotechnology:

| Application Area | Specific Example | Potential Use |

|---|---|---|

| Bioactive Polymers | Functionalized chitosan | Biomedical materials |

| Nanoscale Imaging | RNA-specific fluorescent probes | Live-cell imaging |

Use in Colorimetric Determination Methods

This compound has been successfully employed as a chromogenic reagent in a colorimetric method for the quantitative determination of indole (B1671886). acs.org Indole and its derivatives are important heterocyclic compounds found in many natural and synthetic products with significant biological activity. acs.org

The method is based on the reaction between indole and this compound in the presence of concentrated hydrochloric acid. This reaction results in the formation of a brown-red colored complex, which exhibits a maximum absorbance at a wavelength of 488 nm. acs.org The intensity of the color produced is directly proportional to the concentration of indole, allowing for its quantification using spectrophotometry.

Researchers have optimized the reaction conditions to ensure the complete and reproducible formation of the colored complex. The optimal conditions for the determination of indole were found to be:

Reagent Concentration: 0.02% w/v this compound

Acid Concentration: 4M HCl

Temperature: 60°C

Under these optimized conditions, the method demonstrated good linearity over a concentration range of 0.25-1 µg/ml of indole, with a correlation coefficient of 0.995. acs.org The detection limit of the method was determined to be 0.02 µg/ml, indicating its high sensitivity for the detection of indole. acs.org This colorimetric method provides a simple, rapid, and sensitive alternative for the determination of indole in various samples.

The key parameters of the colorimetric method are summarized in the table below:

| Analyte | Reagent | Reaction Condition | λmax | Detection Limit |

|---|

Biological Activity and Pharmacological Research of 2,4,6 Trimethoxybenzaldehyde and Its Derivatives

Antimicrobial Properties

Research into the antimicrobial effects of 2,4,6-Trimethoxybenzaldehyde has primarily focused on its activity against fungal and bacterial pathogens.

Anti-Candida Activity (MIC, MFC, Biofilm Inhibition)

This compound has demonstrated notable activity against Candida albicans, a common fungal pathogen. Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are key indicators of its antifungal efficacy. The MIC for this compound against C. albicans has been reported to be 0.25 mg/mL, while its growth and viability are inhibited at 1 mg/mL. researchgate.net Another source indicates an MFC of 0.5 mg/mL.

A significant aspect of its anti-Candida activity is its ability to disrupt biofilm formation, a crucial virulence factor for C. albicans. Research has shown that this compound can inhibit biofilm formation by more than 50% at its MIC. researchgate.net

Table 1: Anti-Candida Activity of this compound against Candida albicans

| Parameter | Value | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.25 mg/mL | researchgate.net |

| Minimum Fungicidal Concentration (MFC) | 0.5 mg/mL | |

| Biofilm Inhibition | >50% at MIC | researchgate.net |

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

However, a study investigating the essential oil of Eryngium foetidum tested the effect of a binary combination of 2-dodecenal and this compound against Staphylococcus aureus. The study concluded that the antibacterial activity of the essential oil was primarily due to the action of 2-dodecenal, and the combination with this compound had an indifferent effect. semanticscholar.org This suggests that, in this context, this compound did not exhibit significant antibacterial properties. Further research is required to fully elucidate its independent antibacterial potential.

Effects on Morphogenesis and Adhesion in Fungi

Beyond inhibiting growth, this compound also affects key fungal virulence traits such as morphogenesis and adhesion in Candida albicans. Morphogenesis, the transition between yeast and hyphal forms, is critical for the pathogenicity of C. albicans. It has been observed that this compound can cause a greater than 50% reduction in morphogenesis at a concentration of 0.125 mg/mL. nih.gov

Furthermore, the compound significantly hinders the ability of C. albicans to adhere to surfaces, which is the initial step in biofilm formation and host colonization. At its MIC, this compound has been shown to inhibit the adhesion of C. albicans by more than 50%. researchgate.net

Antioxidant Activity

The potential of this compound and its derivatives to act as antioxidants has been another area of scientific inquiry.

DPPH Free Radical Scavenging

Direct and specific data regarding the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity of this compound, including its IC50 value, is not explicitly detailed in the currently available research.

However, studies on chalcones derived from this compound have shown antioxidant potential. For instance, one such derivative demonstrated the highest DPPH radical scavenging activity with an IC50 value of 6.1 μg/mL. It is important to note that this value pertains to a derivative and not to this compound itself.

ABTS Radical Cation Scavenging

There is currently no specific information available in the scientific literature regarding the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging activity of this compound, including any determined IC50 values. Research on the direct antioxidant effects of this specific compound is needed to ascertain its potential in this area.

Nitric Oxide (NO) Scavenging

Nitric oxide (NO) is a critical signaling molecule in physiological processes, but its overproduction is linked to inflammation and various pathological conditions. The ability of a compound to scavenge excess nitric oxide is a measure of its potential antioxidant and anti-inflammatory activity. The nitric oxide scavenging activity of a substance is commonly evaluated in vitro by assessing its ability to inhibit the production of nitrite (B80452) from a donor compound like sodium nitroprusside. The amount of nitrite generated is quantified using the Griess reagent, which forms a colored chromophore that can be measured spectrophotometrically. While this method is standard for evaluating natural product extracts and synthetic compounds, specific studies detailing the direct NO scavenging capacity of this compound were not prominent in the reviewed literature.

Anticancer and Cytotoxicity Studies

The trimethoxyphenyl scaffold, a key feature of this compound, is present in numerous compounds known for their anticancer properties. Consequently, extensive research has been conducted on derivatives of this compound to evaluate their potential as cytotoxic agents against various cancer cell lines.

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A study focusing on novel trimethoxyphenyl (TMP)-based analogues, synthesized from a related compound, 3,4,5-trimethoxybenzaldehyde (B134019), revealed potent activity against the human hepatocellular carcinoma (HepG2) cell line. nih.gov Several of these derivatives exhibited moderate to potent cytotoxicity, with some compounds showing half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.gov For instance, the N-phenyl triazinone derivative 9 was identified as the most potent, with an IC₅₀ of 1.38 µM against HepG2 cells. nih.gov This compound also showed a degree of selectivity for cancer cells over normal cells, with an IC₅₀ value of 29.07 µM against the normal liver cell line HL-7702. nih.gov Other studies on benzaldehyde (B42025) derivatives have also confirmed their ability to decrease the viability of lung (COR-L105) and prostate (DU-145) cancer cells. rgcc-international.com

Table 1: Cytotoxic Activity of Trimethoxyphenyl-Based Analogues Against HepG2 Cancer Cell Line

| Compound | IC₅₀ (µM) against HepG2 |

|---|---|

| N-phenyl triazinone 9 | 1.38 |

| N-pyridoyl triazinone 10 | 2.52 |

| N-phenylthiazolyl triazinone 11 | 3.21 |

| Podophyllotoxin (Reference) | Not specified in study |

Data sourced from research on trimethoxyphenyl (TMP)-based analogues. nih.gov

While derivatives of this compound have been tested against various cancer types, specific research evaluating the direct efficacy of this compound or its close derivatives against human skin cancer cell lines, such as melanoma or squamous cell carcinoma, is not extensively covered in the available scientific literature. The therapeutic potential of many other natural compounds, including curcumin (B1669340) and gallic acid, has been investigated for skin cancer, but data directly implicating this compound is limited. emanresearch.orgnih.gov

A primary mechanism contributing to the anticancer effect of many trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α,β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).

Research has shown that potent cytotoxic analogues based on the trimethoxyphenyl structure effectively inhibit β-tubulin polymerization. nih.gov For example, the highly active compounds 9 , 10 , and 11 were found to be potent inhibitors of this process. nih.gov Flow cytometry analysis of HepG2 cells treated with compound 9 confirmed that it induces cell cycle arrest at the G2/M phase, a characteristic feature of microtubule-targeting agents. nih.gov The trimethoxyphenyl moiety is a recognized pharmacophore that often interacts with the colchicine (B1669291) binding site on β-tubulin, preventing its assembly into microtubules.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. The potential of this compound derivatives as anti-inflammatory agents has been explored through their ability to inhibit these enzymes.

A study on a series of 2-(trimethoxyphenyl)-thiazoles investigated their direct inhibitory activity against ovine COX-1 and human recombinant COX-2. nih.govresearchgate.net Four of the tested compounds emerged as effective inhibitors of both isoforms. Notably, one compound, A3 , demonstrated a favorable COX-2 selectivity index (SI = 9.24), which was comparable to the established NSAID, meloxicam (B1676189) (SI = 11.03). nih.gov This selectivity is significant because inhibiting COX-2 is responsible for anti-inflammatory effects, while inhibiting COX-1 is often associated with gastrointestinal side effects. nih.govnih.gov Molecular docking studies suggested that compound A3 binds effectively within the COX-2 active site, interacting with key amino acid residues such as Arg120, Tyr355, and Ser530. nih.govresearchgate.net

Table 2: Cyclooxygenase (COX) Inhibition Profile of 2-(Trimethoxyphenyl)-Thiazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| A2 | 26.88 | 23.26 | 0.86 |

| A3 | >250 | 27.06 | 9.24 |

| A6 | 34.53 | 28.87 | 0.83 |

| A8 | 28.87 | 25.54 | 0.88 |

| Meloxicam (Reference) | 137.81 | 12.50 | 11.03 |

Selectivity Index (SI) = IC₅₀ COX-1 / IC₅₀ COX-2. Data from Oniga et al. nih.gov

Anti-malarial Properties

The emergence of drug-resistant strains of Plasmodium parasites has created an urgent need for new anti-malarial agents. Chalcones, a class of compounds that can be synthesized using benzaldehyde derivatives, have been identified as promising scaffolds for anti-malarial drug development.

Several studies have focused on synthesizing and evaluating chalcone (B49325) derivatives of trimethoxybenzaldehyde. In one such study, new trimethoxy benzaldehyde chalcones were synthesized and tested for in vivo anti-malarial activity against Plasmodium berghei in mice. researchgate.net The results showed that these derivatives possess significant anti-malarial properties. researchgate.net Another study investigating pyridine-based chalcones tested their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of P. falciparum. One derivative, Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one], displayed the highest activity with IC₅₀ values of 0.48 µg/mL and 0.31 µg/mL against the 3D7 and FCR3 strains, respectively. pensoft.net

Table 3: Anti-malarial Activity of Pyridine-Based Chalcone Derivatives

| Compound | IC₅₀ against P. falciparum 3D7 (µg/mL) | IC₅₀ against P. falciparum FCR3 (µg/mL) |

|---|---|---|

| Chalcone A | 0.48 | 0.31 |

| Chalcone B | 4.16 | 3.51 |

| Chalcone C | 0.98 | 0.83 |

| Chloroquine (Reference) | 0.0032 | 0.0352 |

Data from a study on pyridine-based chalcones with various methoxy (B1213986) substitutions. pensoft.net

Inhibition of 15-Lipoxygenase

15-Lipoxygenases (15-LOX) are a family of iron-containing enzymes that catalyze the peroxidation of polyunsaturated fatty acids. nih.gov In mammals, these enzymes and their metabolites are implicated in the formation of inflammation, sensitivities, atherosclerosis, and some cancers. nih.govnih.gov This critical role has made 15-LOX a significant target for the development of new therapeutic agents. nih.gov While extensive research has gone into the synthesis and evaluation of various 15-LOX inhibitors, including those with heterocyclic, phenolic, and allyl structures, direct studies on the inhibitory activity of this compound itself against 15-LOX are not prominently documented in current research literature. nih.govresearchgate.net

However, research into structurally related compounds offers insights. For instance, a series of synthesized 2-prenylated m-dimethoxybenzenes have been evaluated for their inhibitory potency against soybean 15-Lipoxygenase. nih.gov Similarly, analogs of 2,4,6-trihydroxy-3-geranyl-acetophenone have shown potent, dose-dependent inhibitory activity against soybean 15-LOX, with IC50 values ranging from 10.31 to 27.61 μM. nih.gov These findings suggest that the substituted benzene (B151609) ring structure is a viable scaffold for developing 15-LOX inhibitors. Given that this compound shares this core aromatic structure, its potential as a 15-LOX inhibitor or as a precursor for more complex derivatives warrants further investigation to explore its therapeutic possibilities in inflammation-related diseases.

Potential in Drug Discovery and Development

This compound serves as a versatile building block and exhibits intrinsic biological activities that underscore its potential in drug discovery. The compound has demonstrated significant anti-Candida activity, making it a subject of interest in the development of new antifungal agents.

Beyond its inherent antimicrobial properties, this compound is a valuable starting reagent in the synthesis of more complex molecules with therapeutic potential. It has been utilized in the regioselective synthesis of novel (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. Coumarin derivatives are a well-known class of compounds investigated for a wide range of pharmacological activities, and new synthetic pathways are crucial for expanding the diversity of available drug candidates. The compound is also instrumental in preparing specialized fluorescent probes for live-cell imaging of RNA, highlighting its utility in developing advanced tools for biomedical research.

Biological Evaluation of Functionalized Chitosan (B1678972) Derivatives

Chitosan, a natural biopolymer, is recognized for its biocompatibility and biodegradability, but its applications are often limited by poor solubility. frontiersin.org Chemical modification of chitosan is a key strategy to enhance its physicochemical properties and biological activities. frontiersin.org One such modification involves functionalizing chitosan by coupling its amine groups with this compound to produce a chitosan Schiff base (Cs-TMB). frontiersin.org This derivative has been shown to possess significantly enhanced biological activities compared to native chitosan. frontiersin.org

Antioxidant Activity: The Cs-TMB derivative exhibits markedly improved antioxidant capabilities. In assays, it demonstrated superior scavenging of ABTS•+ and DPPH radicals when compared directly with unmodified chitosan. frontiersin.org This suggests that the introduction of the 2,4,6-trimethoxybenzoyl group enhances the ability of the polymer to neutralize free radicals, a key factor in preventing oxidative stress-related damage. frontiersin.org

Table 1: Comparative Antioxidant Activity of Chitosan (Cs) and its Derivative (Cs-TMB)

| Compound | ABTS•+ Scavenging Activity (%) | DPPH Scavenging Activity (%) |

| Native Chitosan (Cs) | 22.69 ± 1.13 | 8.24 ± 0.41 |

| Cs-TMB Derivative | 69.67 ± 3.48 | 39.65 ± 1.98 |

Data sourced from a study on the synthesis and physicochemical properties of the aromatic chitosan derivative. frontiersin.org

Antibacterial and Anticancer Properties: The functionalized Cs-TMB derivative shows potent antibacterial activity, with an efficacy of up to 90% against both gram-negative and gram-positive bacteria. frontiersin.org This represents a significant improvement over the antimicrobial properties of native chitosan. frontiersin.org

Furthermore, the anticancer potential of Cs-TMB is noteworthy. Flow cytometric analysis revealed that the derivative possesses prominent anticancer properties against human skin cancer cells (A375), while remaining safe for normal fibroblast cells (HFB4). frontiersin.org This selective cytotoxicity is a highly desirable characteristic in the development of new cancer therapies. frontiersin.org The coupling of this compound to the chitosan backbone could thus lead to promising candidates for applications such as wound dressings and treatments for cutaneous cancers. nih.govresearchgate.net

Table 2: Anticancer Activity against Human Skin Cancer Cells (A375)

| Treatment | Apoptotic Cell Percentage (%) |

| Chitosan (Cs)-Treated Cells | 10.66 ± 0.55 |

| Cs-TMB-Treated Cells | 52.35 ± 2.99 |

Data from flow cytometric analysis in a study evaluating the in vitro anticancer properties of the chitosan derivative. frontiersin.org

Future Research Directions and Emerging Trends for 2,4,6 Trimethoxybenzaldehyde

Exploration of Novel Applications in Materials Science and Nanotechnology

The unique structure of 2,4,6-Trimethoxybenzaldehyde makes it a valuable candidate for the development of advanced materials. A significant area of emerging research is its application in nanotechnology, particularly in the creation of sophisticated bio-imaging tools.

Detailed Research Findings: Researchers have successfully utilized this compound as a key starting reagent in the preparation of RNA-specific fluorescent probes. chemicalbook.comsigmaaldrich.com These probes are instrumental in live-cell imaging, allowing for the visualization and tracking of RNA molecules within their native cellular environment. The trimethoxy substitution pattern on the benzaldehyde (B42025) ring is crucial for the photophysical properties of the resulting fluorescent molecules. Future work is expected to focus on modifying this core structure to develop probes with enhanced brightness, photostability, and specificity for different types of RNA, thereby expanding the toolkit for molecular biologists and nanotechnologists.

| Application Area | Specific Use | Key Compound |

| Nanotechnology | Preparation of RNA-specific fluorescent probes | This compound |

| Bio-imaging | Live-cell imaging of RNA | Fluorescent probes derived from this compound |

Development of More Efficient and Cost-Effective Synthesis Methods

While effective synthesis routes for this compound exist, ongoing research aims to improve their efficiency, reduce costs, and enhance their environmental profile. The Vilsmeier-Haack reaction is a common method for its preparation.

Detailed Research Findings: One established laboratory-scale synthesis involves the formylation of 1,3,5-trimethoxybenzene (B48636). chemicalbook.comchemicalbook.com In this process, 1,3,5-trimethoxybenzene is treated with a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride. chemicalbook.comchemicalbook.com The reaction is typically conducted at low temperatures (-5 to 0 °C) and can achieve very high yields, with some procedures reporting up to 98%. chemicalbook.comchemicalbook.com

Future development in this area will likely focus on several key aspects:

Alternative Reagents: Exploring less hazardous and more cost-effective formylating agents to replace the phosphoryl chloride/DMF system.

Catalytic Methods: Investigating catalytic routes that can reduce the amount of reagent waste and potentially operate under milder conditions.

Process Optimization: Utilizing flow chemistry or other process intensification techniques to improve reaction control, reduce reaction times, and simplify purification.

For context, research into isomers like 3,4,5-trimethoxybenzaldehyde (B134019) has shown the viability of using inexpensive and readily available starting materials, such as vanillin (B372448), to create a more economical synthesis pathway. google.com Similarly, an efficient, high-yield synthesis of 2,4,5-trimethoxybenzaldehyde (B179766) from calamus oil using ozonolysis has been demonstrated, highlighting a rapid and effective alternative method. scholaris.ca These approaches for related isomers suggest promising avenues for developing more cost-effective methods for this compound.

| Starting Material | Reagents | Yield | Reference |

| 1,3,5-Trimethoxybenzene | N,N-dimethylformamide, Phosphoryl chloride | 98% | chemicalbook.comchemicalbook.com |

Further Elucidation of Mechanisms of Biological Action

This compound has demonstrated notable biological activity, particularly against fungal pathogens. Future research is focused on understanding the precise molecular mechanisms that underpin these effects to guide the development of new therapeutic agents.

Detailed Research Findings: Studies have shown that this compound exhibits significant anti-candida activity. chemicalbook.comsigmaaldrich.com It effectively inhibits the growth and viability of Candida albicans, a common fungal pathogen. researchgate.net A key aspect of its mechanism is the disruption of biofilm formation, a critical virulence factor that allows the fungus to adhere to surfaces and resist antifungal treatments. researchgate.net Research indicates that the compound prevents more than 50% of fungal adhesion at its minimum inhibitory concentration (MIC). researchgate.net Furthermore, it has been observed to inhibit morphogenesis, specifically the formation of germ tubes, which is an essential step in the pathogen's invasion of host tissues. researchgate.net

To further elucidate its mechanism of action, future studies are expected to investigate:

Specific Molecular Targets: Identifying the specific enzymes or cellular pathways within Candida albicans that are targeted by the compound.

Apoptotic Pathways: Investigating whether the compound induces programmed cell death (apoptosis) in fungal cells, a mechanism observed for structurally related compounds in cancer cell lines. nih.gov

Structure-Activity Relationships: Synthesizing and testing analogues of this compound to determine which structural features are essential for its antifungal activity.

| Biological Activity | Organism | Observed Effect |

| Anti-candida | Candida albicans | Inhibition of biofilm development and morphogenesis researchgate.net |

Sustainable and Environmentally Friendly Manufacturing Processes

Aligning chemical manufacturing with the principles of green chemistry is a critical goal for the industry. Future research into the production of this compound will increasingly prioritize sustainability.

Detailed Research Findings: The current synthesis methods, while high-yielding, can be improved from an environmental perspective. The development of sustainable manufacturing processes will likely draw from established green chemistry principles. researchgate.netresearchgate.net

Key areas for future research include:

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents. jddhs.com

Waste Reduction: Implementing strategies to minimize waste generation, such as using catalytic processes that reduce the need for stoichiometric reagents and recycling reagents and solvents where possible. researchgate.netjddhs.com

Renewable Feedstocks: Investigating the potential for synthesizing the precursor, 1,3,5-trimethoxybenzene, from renewable, bio-based sources instead of petroleum-derived feedstocks. jddhs.com This aligns with a broader industry shift towards a circular economy model. researchgate.net

The adoption of such green process innovations is aimed at reducing the environmental footprint of manufacturing while potentially improving operational efficiency and safety. researchgate.netresearchgate.net

Continued Research into Pharmaceutical Intermediates and Drug Synthesis

This compound serves as a valuable building block in organic synthesis, with significant potential as an intermediate for creating novel pharmaceutical compounds.

Detailed Research Findings: The compound has been used as a starting reagent for the regioselective synthesis of new dihydrocoumarin (B191007) derivatives, specifically (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. chemicalbook.comsigmaaldrich.com Coumarins are a class of compounds known for a wide range of biological activities, and the ability to generate novel derivatives using this compound opens up possibilities for drug discovery.

Isomers of this compound are already established as important pharmaceutical intermediates. For example, 2,3,4-Trimethoxybenzaldehyde is used in the synthesis of new Ca2+ channel blockers, patsnap.com while 3,4,5-Trimethoxybenzaldehyde is a key intermediate for the antibacterial drug trimethoprim. google.comwikipedia.org This precedent highlights the potential of the trimethoxybenzaldehyde scaffold in medicinal chemistry.

Future research will likely continue to explore the use of this compound in the synthesis of:

Novel Heterocyclic Compounds: Using the aldehyde functional group as a reactive handle to construct complex molecular architectures with potential therapeutic value.

Analogues of Known Drugs: Creating structural variations of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.

Biologically Active Molecules: Serving as a foundational component in the synthesis of new compounds screened for a variety of activities, including antimicrobial, antioxidant, and anticancer properties, similar to those found in related trimethoxyphenyl compounds. nih.govguidechem.com

| Compound | Application in Synthesis | Resulting Compound Class |

| This compound | Starting reagent | (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins chemicalbook.comsigmaaldrich.com |

| 2,3,4-Trimethoxybenzaldehyde | Intermediate | Ca2+ channel blockers patsnap.com |

| 3,4,5-Trimethoxybenzaldehyde | Intermediate | Trimethoprim google.comwikipedia.org |

Q & A

Q. What are the standard methods for synthesizing 2,4,6-Trimethoxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves methoxylation or demethylation of precursor aromatic aldehydes. For example, hydrazine hydrate and KOH in ethylene glycol can reduce this compound derivatives under reflux conditions . Optimization includes adjusting stoichiometry (e.g., 0.5 eq. hydrazine hydrate, 5 eq. KOH), solvent choice (ethylene glycol for high boiling points), and reaction time (monitored via TLC or NMR). Characterization by NMR (δ 10.19 ppm for aldehyde proton, 3.81–3.86 ppm for methoxy groups) ensures purity .

Q. How is this compound characterized using spectroscopic techniques?

Key methods include:

- NMR : Distinct signals for the aldehyde proton (~10.2 ppm), aromatic protons (6.1–6.2 ppm for symmetry-equivalent H), and methoxy groups (3.8–3.9 ppm) .

- NMR : Carbonyl carbon at ~190 ppm, aromatic carbons at 90–160 ppm, and methoxy carbons at ~55 ppm .